Cas no 1202007-10-0 (4-(2-Amino-2-propyl)cyclohexanol Hydrochloride)

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride
- SY291218
-
- MDL: MFCD24643338
- Inchi: 1S/C9H19NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H
- InChI Key: KUVXGHJOFVOISG-UHFFFAOYSA-N
- SMILES: Cl.OC1CCC(CC1)C(C)(C)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 126
- Topological Polar Surface Area: 46.2
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198279-0.25g |
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride |
1202007-10-0 | 95% | 0.25g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198279-0.25g |
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride |
1202007-10-0 | 95% | 0.25g |
$1320 | 2025-02-27 | |
Ambeed | A1515037-1g |
4-(2-Aminopropan-2-yl)cyclohexanol hydrochloride |
1202007-10-0 | 1g |
$405.0 | 2024-04-25 | ||
eNovation Chemicals LLC | Y1198279-0.25g |
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride |
1202007-10-0 | 95% | 0.25g |
$1320 | 2025-02-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01425896-1g |
4-(2-Aminopropan-2-yl)cyclohexanol hydrochloride |
1202007-10-0 | 1g |
¥2671.0 | 2023-04-05 |
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride Related Literature
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride
Introduction to 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride (CAS No: 1202007-10-0)
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1202007-10-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, a hydrochloride salt, has garnered attention due to its structural properties and potential biological activities. The presence of both an amino group and a cyclohexanol backbone suggests a unique set of interactions that may be exploited for therapeutic purposes.
The molecular structure of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride consists of a cyclohexane ring substituted with a 2-amino-2-propyl group, further modified by a hydrochloride salt form. This configuration imparts specific physicochemical properties, including solubility characteristics and potential metabolic pathways, which are critical factors in drug design and development. The hydrochloride form enhances the compound's solubility in water, making it more amenable for formulation into injectable or oral dosage forms.
In recent years, there has been growing interest in cyclohexanol derivatives due to their reported pharmacological effects. The amino group in 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride can serve as a site for hydrogen bonding interactions, which are pivotal in drug-receptor binding. This feature makes the compound a promising candidate for further investigation in the development of small-molecule drugs targeting various biological pathways.
One of the most compelling aspects of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is its potential role in the synthesis of more complex pharmacophores. Researchers have been exploring its utility as an intermediate in the preparation of novel therapeutic agents. For instance, its structural framework can be modified to develop compounds with enhanced binding affinity or selectivity for specific biological targets. Such modifications are essential for optimizing drug efficacy while minimizing off-target effects.
The hydrochloride salt form of this compound also offers advantages in terms of stability and shelf-life. Salts are often more stable than their free base counterparts, which is crucial for pharmaceutical applications where long-term storage and transport are required. Additionally, the hydrochloride form can improve the bioavailability of the parent compound, ensuring that it reaches therapeutic levels in the body more effectively.
Recent studies have begun to uncover the biological potential of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride. Preliminary research suggests that this compound may exhibit properties relevant to neurological and cardiovascular applications. The cyclohexanol moiety is known to interact with certain enzymes and receptors involved in these systems, while the amino group provides additional functionalization possibilities. These interactions could lead to the development of new treatments for conditions such as depression, anxiety, or hypertension.
The synthesis of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve high yields and purity. The optimization of these synthetic routes is critical for ensuring that sufficient quantities of the compound are produced for preclinical and clinical studies.
In conclusion, 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride (CAS No: 1202007-10-0) represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in future drug discovery efforts.
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